molecular formula C13H11N7O4 B10907276 5-[(2E)-2-{[5-(4-methoxy-3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1H-tetrazole

5-[(2E)-2-{[5-(4-methoxy-3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1H-tetrazole

Cat. No.: B10907276
M. Wt: 329.27 g/mol
InChI Key: VRXORKQINNMZNZ-VGOFMYFVSA-N
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Description

5-(4-METHOXY-3-NITROPHENYL)-2-FURALDEHYDE 2-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a furaldehyde core linked to a tetraazolyl hydrazone moiety, with a methoxy-nitrophenyl substituent. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHOXY-3-NITROPHENYL)-2-FURALDEHYDE 2-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE typically involves a multi-step process:

    Formation of the Furaldehyde Core: The furaldehyde core can be synthesized through the oxidation of furfural using oxidizing agents such as potassium permanganate or chromium trioxide.

    Introduction of the Methoxy-Nitrophenyl Group: The methoxy-nitrophenyl group can be introduced via a nitration reaction followed by methoxylation. This involves treating a phenyl compound with nitric acid to introduce the nitro group, followed by methylation using dimethyl sulfate or methyl iodide.

    Formation of the Tetraazolyl Hydrazone Moiety: The hydrazone formation involves the reaction of the furaldehyde core with a hydrazine derivative, followed by cyclization to form the tetraazole ring. This step often requires acidic or basic conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furaldehyde core, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride

    Nucleophilic Substitution Reagents: Sodium ethoxide, potassium tert-butoxide

Major Products

    Oxidation Products: Carboxylic acids, aldehydes

    Reduction Products: Amino derivatives

    Substitution Products: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry

In organic chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, derivatives of this compound may be investigated for their potential biological activity, including antimicrobial, antifungal, or anticancer properties. The presence of the nitro group and the hydrazone moiety can contribute to its bioactivity.

Medicine

In medicinal chemistry, this compound and its derivatives could be explored as potential drug candidates. The hydrazone moiety is known for its ability to form stable complexes with metal ions, which can be useful in designing metal-based drugs.

Industry

In the industrial sector, this compound may be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it a versatile starting material for various industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-METHOXY-3-NITROPHENYL)-2-FURALDEHYDE 2-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-METHOXY-3-NITROPHENYL)-2-FURALDEHYDE HYDRAZONE: Lacks the tetraazolyl group, making it less complex.

    5-(4-METHOXY-3-NITROPHENYL)-2-FURALDEHYDE 2-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE DERIVATIVES: Variations in the substituents on the phenyl or furaldehyde moieties.

Uniqueness

The presence of both the methoxy-nitrophenyl group and the tetraazolyl hydrazone moiety in 5-(4-METHOXY-3-NITROPHENYL)-2-FURALDEHYDE 2-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE makes it unique compared to similar compounds

Properties

Molecular Formula

C13H11N7O4

Molecular Weight

329.27 g/mol

IUPAC Name

N-[(E)-[5-(4-methoxy-3-nitrophenyl)furan-2-yl]methylideneamino]-2H-tetrazol-5-amine

InChI

InChI=1S/C13H11N7O4/c1-23-12-4-2-8(6-10(12)20(21)22)11-5-3-9(24-11)7-14-15-13-16-18-19-17-13/h2-7H,1H3,(H2,15,16,17,18,19)/b14-7+

InChI Key

VRXORKQINNMZNZ-VGOFMYFVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)/C=N/NC3=NNN=N3)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)C=NNC3=NNN=N3)[N+](=O)[O-]

Origin of Product

United States

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